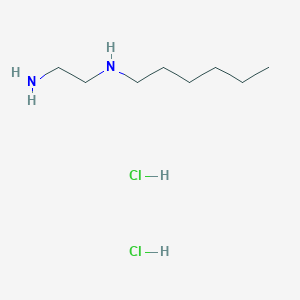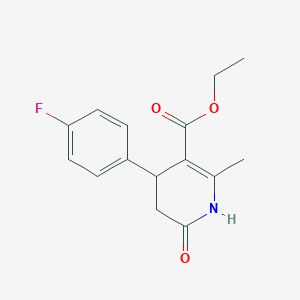
Ethyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, commonly known as EFOT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFOT belongs to the class of pyridinecarboxylate derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of EFOT is not fully understood. However, studies have shown that EFOT exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. EFOT has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and physiological effects:
EFOT has been shown to possess various biochemical and physiological effects. In vitro studies have shown that EFOT possesses anti-inflammatory, antioxidant, and anticancer properties. EFOT has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9. In vivo studies have shown that EFOT possesses neuroprotective, anti-inflammatory, and anticancer properties.
实验室实验的优点和局限性
EFOT possesses various advantages and limitations for lab experiments. The advantages of EFOT include its low toxicity, high stability, and ease of synthesis. The limitations of EFOT include its low solubility in water and its limited bioavailability.
未来方向
EFOT has a wide range of potential applications in various fields. Future studies should focus on elucidating the mechanism of action of EFOT and identifying its targets. Further studies should also investigate the potential use of EFOT in the treatment of neurodegenerative diseases and the synthesis of new materials. In addition, studies should focus on improving the solubility and bioavailability of EFOT for increased efficacy.
合成方法
EFOT can be synthesized using various methods, including the Hantzsch reaction, Biginelli reaction, and Mannich reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, ammonium acetate, and a β-dicarbonyl compound with an aldehyde or ketone in the presence of a catalyst. The Biginelli reaction involves the condensation of ethyl acetoacetate, urea or thiourea, and an aldehyde or ketone in the presence of a catalyst. The Mannich reaction involves the condensation of a β-dicarbonyl compound, formaldehyde, and a primary or secondary amine in the presence of a catalyst. The synthesis of EFOT using the Hantzsch reaction is the most common method.
科学研究应用
EFOT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EFOT has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. EFOT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In agriculture, EFOT has been shown to possess insecticidal and fungicidal properties. EFOT has also been studied for its potential use in the synthesis of new materials, such as metal-organic frameworks.
属性
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-3-20-15(19)14-9(2)17-13(18)8-12(14)10-4-6-11(16)7-5-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQKYRJYGERHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2932889.png)
![5-(1,3-benzodioxol-5-yl)-2-(butylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2932890.png)

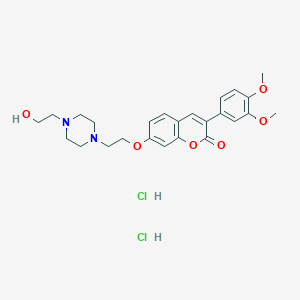
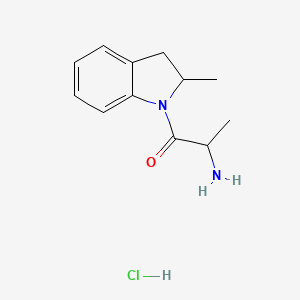
![1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine](/img/structure/B2932898.png)



![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2932906.png)
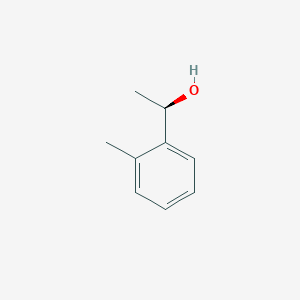

![6-chloro-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2932910.png)
